![molecular formula C18H21NO3 B268428 4-ethoxy-N-(3-isopropoxyphenyl)benzamide](/img/structure/B268428.png)
4-ethoxy-N-(3-isopropoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-isopropoxyphenyl)benzamide, also known as EIPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EIPB is a derivative of benzamide and is structurally similar to other compounds such as 4-methoxy-N-(3-isopropoxyphenyl)benzamide (MIPB) and 4-methoxy-N-(3-methoxyphenyl)benzamide (MMB).
Wirkmechanismus
4-ethoxy-N-(3-isopropoxyphenyl)benzamide inhibits FAAH by binding to the active site of the enzyme and preventing it from metabolizing endocannabinoids. This leads to an increase in endocannabinoid levels, which can have various effects on the body depending on the specific endocannabinoid involved. For example, an increase in the endocannabinoid anandamide has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
4-ethoxy-N-(3-isopropoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 4-ethoxy-N-(3-isopropoxyphenyl)benzamide can increase endocannabinoid levels in cells and tissues. In vivo studies have shown that 4-ethoxy-N-(3-isopropoxyphenyl)benzamide can have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(3-isopropoxyphenyl)benzamide in lab experiments is its specificity for FAAH inhibition. Unlike other compounds that can inhibit multiple enzymes, 4-ethoxy-N-(3-isopropoxyphenyl)benzamide has been shown to selectively inhibit FAAH without affecting other enzymes involved in endocannabinoid metabolism. However, one limitation of using 4-ethoxy-N-(3-isopropoxyphenyl)benzamide is its relatively low potency compared to other FAAH inhibitors such as URB597. This may require higher concentrations of 4-ethoxy-N-(3-isopropoxyphenyl)benzamide to achieve the desired effects, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(3-isopropoxyphenyl)benzamide. One area of interest is its potential as a therapeutic agent for pain and inflammation. 4-ethoxy-N-(3-isopropoxyphenyl)benzamide has been shown to have analgesic and anti-inflammatory effects in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the endocannabinoid system. 4-ethoxy-N-(3-isopropoxyphenyl)benzamide can be used to selectively increase endocannabinoid levels in cells and tissues, which can help researchers better understand the role of endocannabinoids in various physiological processes.
Synthesemethoden
The synthesis of 4-ethoxy-N-(3-isopropoxyphenyl)benzamide involves the reaction of 4-ethoxybenzoic acid with 3-isopropoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 4-ethoxy-N-(3-isopropoxyphenyl)benzamide as a white solid with a melting point of 114-116°C. The purity of 4-ethoxy-N-(3-isopropoxyphenyl)benzamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(3-isopropoxyphenyl)benzamide has been used in various scientific research studies due to its potential applications in fields such as pharmacology, biochemistry, and neuroscience. 4-ethoxy-N-(3-isopropoxyphenyl)benzamide has been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.
Eigenschaften
Produktname |
4-ethoxy-N-(3-isopropoxyphenyl)benzamide |
---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-8-14(9-11-16)18(20)19-15-6-5-7-17(12-15)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
WFEUKVNNJCDCQV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.